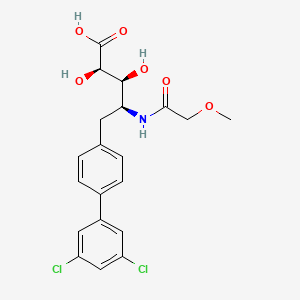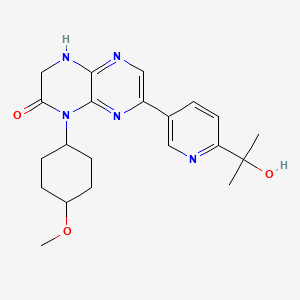
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2
Übersicht
Beschreibung
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2, also known as Cenupatide, is a synthetic peptide compound. It is a urokinase plasminogen activator receptor (uPAR) inhibitor. This compound has shown potential in improving kidney lesions in a rat model of STZ-induced diabetes by inhibiting the binding of uPAR to formyl peptide receptors (FPRs) and reducing the up-regulation of urokinase plasminogen activator (uPA) levels and activity .
Vorbereitungsmethoden
The synthesis of Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial production methods for peptides like this compound often involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and the target residues .
Wissenschaftliche Forschungsanwendungen
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its role in inhibiting uPAR and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating kidney lesions and other conditions related to uPAR activity.
Industry: It is used in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 exerts its effects by inhibiting the binding of uPAR to formyl peptide receptors (FPRs). This inhibition reduces the activity of uPA, which is involved in various cellular processes, including cell migration and tissue remodeling. By modulating these pathways, the compound can improve kidney lesions and potentially other conditions related to uPAR activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 include other uPAR inhibitors and peptides with similar sequences. Some of these compounds are:
Ac-Arg-Aib-Arg-α(Me)Phe-NH2: Another uPAR inhibitor with a slightly different sequence.
UPARANT: A related compound with similar inhibitory effects on uPAR.
This compound is unique due to its specific sequence and the combination of amino acids, which confer its particular inhibitory properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1006388-38-0 |
|---|---|
Molekularformel |
C28H47N11O5 |
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)/t19-,20-,28-/m0/s1 |
InChI-Schlüssel |
JDNFBDNDFFJJIB-JVAKCPTJSA-N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(C)(C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@](C)(CC1=CC=CC=C1)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cenupatide free base, Cenupatide; Ac-Arg-Aib-Arg-α(Me)Phe-NH2); UPARANT; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)





